molecular formula C6H7NO3S B1677500 2-Aminobenzenesulfonic acid CAS No. 88-21-1

2-Aminobenzenesulfonic acid

Cat. No. B1677500
CAS RN: 88-21-1
M. Wt: 173.19 g/mol
InChI Key: ZMCHBSMFKQYNKA-UHFFFAOYSA-N
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Description

2-Aminobenzenesulfonic acid, also known as Orthanilic acid, is a biological acid with roles in benzoate degradation and microbial metabolism in diverse environments . It is an off-white solid and a common building block in organic chemistry .


Synthesis Analysis

The electrochemical polymerization of 2-aminobenzenesulfonic acid with and without aniline has been carried out by cyclic potential sweep in sulfuric acid solution at the glassy carbon electrode . A novel copper complex was synthesized and characterized by X-ray single-crystal diffraction, elemental analysis, and IR spectroscopy .


Molecular Structure Analysis

The molecular formula of 2-Aminobenzenesulfonic acid is H2NC6H4SO3H . It is a zwitterion, which explains its high melting point .


Chemical Reactions Analysis

Orthanilic acid promotes reverse turn formation in peptides, inducing a folded conformation when incorporated into peptide sequences . It is a structural component of some azo dyes which consequently have poor bacterial degradation .


Physical And Chemical Properties Analysis

2-Aminobenzenesulfonic acid is a solid at room temperature . Its molar mass is 173.19 g/mol . The acidity (pKa) of 2-Aminobenzenesulfonic acid is 2.46 in water .

Scientific Research Applications

Electrochemical Applications

  • Voltammetric Analysis of Metals : Sulfonated polyaniline coated with 2-Aminobenzenesulfonic acid has been used in mercury film electrodes for the voltammetric analysis of metals in water. This application is crucial for environmental monitoring and pollution control (Fungaro, 2001).
  • Electrochemical Copolymerization : The compound has been studied for its effects on the electropreparation and properties of polyaniline in the creation of conductive polymers, which has implications for materials science and electronics (Şahin, Pekmez, & Yildiz, 2002).

Peptide Chemistry

  • Reverse Turn Formation in Peptides : 2-Aminobenzenesulfonic acid has been shown to be effective in inducing a folded conformation in peptides, a critical aspect in the study of protein structures and functions (Kale et al., 2013).

Catalysis

  • Selective Catalysts in Alcohol Oxidation : Complexes derived from 2-Aminobenzenesulfonic acid have been used as efficient and selective catalysts in the oxidation of alcohols, which has significant implications for industrial chemistry and synthetic processes (Hazra et al., 2015).

Material Science

  • Durable Antimicrobial Properties : A derivative of 2-Aminobenzenesulfonic acid has been used to impart durable antimicrobial properties to cotton fabrics, indicating its potential applications in textile technology and healthcare (Son et al., 2006).

Environmental Science

  • Biodegradation : Research has shown that certain bacterial consortia can degrade 2-Aminobenzenesulfonic acid, suggesting potential applications in bioremediation and waste treatment (Singh et al., 2008).

These applications demonstrate the versatility and significance of 2-Aminobenzenesulfonic acid in various scientific and industrial fields

Applications of 2-Aminobenzenesulfonic Acid in Environmental Science

Voltammetric Analysis of Metals in Water

2-Aminobenzenesulfonic acid is utilized in the creation of sulfonated polyaniline coated mercury film electrodes for the voltammetric analysis of metals in water. This application is significant in environmental monitoring and assessing water pollution, providing a method for detecting metal contaminants in aquatic environments (Fungaro, 2001).

Biodegradation of 2-Aminobenzenesulfonate

A bacterial consortium capable of degrading 2-aminobenzenesulfonate (2-ABS) as the sole carbon and energy source has been developed. This consortium, consisting of strains from the Acinetobacter and Flavobacterium genera, demonstrates the potential for bioremediation of 2-ABS containing wastewaters. This application is particularly relevant for treating industrial effluents that contain this compound (Singh et al., 2008).

Effects of Environmental Conditions on Proton Conductivity

The study of the effects of environmental conditions such as humidity and temperature on the proton conductivity of aminobenzenesulfonic acids, including 2-aminobenzenesulfonic acid, provides insights into the behavior of these compounds under different environmental conditions. This research is important for understanding the stability and degradation of these compounds in various environmental settings (Pisareva, Pisarev, & Dobrovol’skii, 2009).

Fate and Biodegradability of Sulfonated Aromatic Amines

Research on the aerobic and anaerobic biodegradability and toxicity potential of sulfonated aromatic amines, including aminobenzenesulfonates, contributes to understanding their environmental impact. This knowledge is essential for assessing the risks associated with the release of these compounds into the environment and for developing strategies to mitigate their effects (Tan et al., 2005).

Safety And Hazards

2-Aminobenzenesulfonic acid is toxic and a moderate to severe irritant to the skin and eyes . It causes severe skin burns and eye damage . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid dust formation, ingestion, and inhalation .

properties

IUPAC Name

2-aminobenzenesulfonic acid
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H7NO3S/c7-5-3-1-2-4-6(5)11(8,9)10/h1-4H,7H2,(H,8,9,10)
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InChI Key

ZMCHBSMFKQYNKA-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C(C(=C1)N)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3S
Record name 2-AMINOBENZENE SULFONIC ACID
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Related CAS

117116-75-3
Record name Poly(aniline-2-sulfonic acid)
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DSSTOX Substance ID

DTXSID1024463
Record name Orthanilic acid
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Molecular Weight

173.19 g/mol
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Physical Description

2-aminobenzene sulfonic acid is a light brown powder. (NTP, 1992), Solid; [Merck Index] Light brown solid; [CAMEO]
Record name 2-AMINOBENZENE SULFONIC ACID
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Solubility

10 to 50 mg/mL at 72 °F (NTP, 1992)
Record name 2-AMINOBENZENE SULFONIC ACID
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Product Name

2-Aminobenzenesulfonic acid

CAS RN

88-21-1
Record name 2-AMINOBENZENE SULFONIC ACID
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Record name 2-Aminobenzenesulfonic acid
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Record name Benzenesulfonic acid, 2-amino-
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Record name ORTHANILIC ACID
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Melting Point

617 °F (decomposes) (NTP, 1992)
Record name 2-AMINOBENZENE SULFONIC ACID
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Synthesis routes and methods I

Procedure details

439.7 g of powdered anilinium hydrogensulphate were heated for 7 hours at 200° C. in a closed autoclave. After cooling, the autoclave was opened and the solid was dissolved in 1N NaOH (pH 7.2), deposited aniline was separated off, residual aniline was removed by extraction with methylene chloride (2×100 ml) and the aqueous phase was evaporated to dryness. The analysis of the powdery product showed a yield of p-sulphanilic acid Na salt of 68.5%, based on employed aniline. 0.7% of aniline-2-sulphonic acid and 0.02% of aniline-2,4-disulphonic acid were formed.
Name
anilinium hydrogensulphate
Quantity
439.7 g
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reactant
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Synthesis routes and methods II

Procedure details

34.1 g of 1-amino-8-hydroxynaphthalene-3,6-disulphonic acid are dissolved in 400 ml of water at pH 5.5. After cooling the solution to 0°-5°, 9.2 ml of cyanuric fluoride are added dropwise in the course of 10 minutes, and during this the pH value in the solution is kept at 4.0-4.5 by adding 20% strength sodium carbonate solution dropwise. The solution is subsequently stirred at this pH value and at 0°-5° for 1/2 an hour and 24.5 g of 5-aminonaphthalene-2-sulphonic acid are then added. The ph value of the solution kept at 5.5-6.0 with sodium carbonate solution and the temperature is gradually increased to 20° in the course of 2 hours. After the condensation reaction has ended, the mixture is again cooled to 0°-10° and the suspension of a diazonium compound which has been obtained from 18.4 g of 2-aminobenzenesulphonic acid in 200 ml of water and 30 ml of concentrated hydrochloric acid with 54 ml of 2N sodium nitrite solution in the manner shown in the Example is now added.
Quantity
54 mL
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reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
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Quantity
30 mL
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solvent
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34.1 g
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reactant
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400 mL
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solvent
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9.2 mL
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reactant
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reactant
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24.5 g
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reactant
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reactant
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[Compound]
Name
diazonium
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0 (± 1) mol
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reactant
Reaction Step Seven

Synthesis routes and methods III

Procedure details

12.8 g of 1-amino-8-hydroxynaphthalene-3,6-disulphonic acid are dissolved in 200 ml of water at pH 5.8. After cooling the solution to 0°-5°, 3.8 g of cyanuric fluoride are added dropwise in the course of 10 minutes, and during this the pH value of the solution is kept at 4.0-4.5 by adding 20% strength sodium carbonate solution dropwise. The mixture is subsequently stirred for about 15 minutes and 4.3 g of m-toluidine are then added. The pH value is now kept at 5.5-6.0. After the condensation of the difluorotriazinyl component with the m-toluidine has ended, a diazonium salt suspension which has been obtained from 7.0 g of 2-aminobenzenesulphonic acid in 100 ml and 20 ml of concentrated hydrochloric acid with 20 ml of 2N sodium nitrite solution analogously to Example 2, is allowed to run in at 0°-5°.
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
12.8 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
3.8 g
Type
reactant
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0 (± 1) mol
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reactant
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Quantity
4.3 g
Type
reactant
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[Compound]
Name
difluorotriazinyl
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
Reaction Step Six

Synthesis routes and methods IV

Procedure details

12.8 g of 1-amino-8-hydroxynaphthalene-3,6-disulphonic acid in 200 ml of water are subjected to a condensation reaction with 3.8 ml of cyanuric fluoride at pH 4.0-4.5 and at 0°-5° as described in Example 3. 7.0 g of 4-aminobenzenesulphonic acid are added to the resulting solution and the pH value in the reaction mixture is kept at 5.5-6.0. The mixture is subsequently stirred at 0°-5° for one hour. A diazonium salt suspension which has been obtained from 7.0 g of 2-aminobenzenesulphonic acid in 100 ml of water and 20 ml of concentrated hydrochloric acid with 20 ml of 2N sodium nitrite solution at 0°-5° is then allowed to run in and the pH value is kept at 7.0-7.5 and the temperature at 0°-10° for the coupling. Finally, the temperature is increased to 20° in the course of 1 hour. After the coupling has ended, the dyestuff is salted out by adding 100 g of sodium chloride, filtered off and washed with 20% strength sodium chloride solution until the runnings are almost colourless. The dyestuff, which, in the form of the free acid, corresponds to the formula ##STR25## is dried at 40° in vacuo.
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
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20 mL
Type
solvent
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Quantity
12.8 g
Type
reactant
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Quantity
3.8 mL
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reactant
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Quantity
200 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods V

Procedure details

It is therefore possible, for example, to first acylate a diaminobenzenesulphonic acid with cyanuric chloride, to diazotise the resultant intermediate and to couple it in acid solution to the 1-amino-8-hydroxynaphthalene-3,6-disulphonic acid, to condense the resultant monoazo compound in twice the molar amount with a diaminobenzene and to couple two moles of a diazotised aminobenzenesulphonic acid to the disazo compound which has been formed.
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0 (± 1) mol
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[Compound]
Name
resultant intermediate
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0 (± 1) mol
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0 (± 1) mol
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[Compound]
Name
monoazo
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
278
Citations
I Mav, M Žigon - Polymer bulletin, 2000 - Springer
… The chemical and electrochemical homopolymerizations of 3-/2-aminobenzenesulfonic acid … with N-methylaniline [18], and 2-aminobenzenesulfonic acid with 3methylaniline and 3-…
Number of citations: 29 link.springer.com
I Mav-Golež, D Pahovnik, M Bláha, M Žigon, J Vohlídal - Synthetic metals, 2011 - Elsevier
… [34] prepared copolymers of ANI and 2-aminobenzenesulfonic acid (OA) that showed a high degree of crystallinity, a morphology ranging from nanospheres via nanotubes to coral-reef …
Number of citations: 16 www.sciencedirect.com
C Böhme, TC Schmidt, E Von Loew, G Stork - Fresenius' journal of …, 1998 - Springer
The extraction of amphoteric aromatic amines from water samples is difficult because of their high polarity. For the enrichment of aminobenzoic acids and aminotoluenesulfonic acids …
Number of citations: 6 link.springer.com
N Doki, M Yokota - Advances in Chemical Engineering and Science, 2015 - scirp.org
… Specifically, theorganic compound-containing inorganic crystals with 2-aminobenzenesulfonic acid and 2-naptyla- mine-1-sulfonic acid as a guest had a phosphorescence band of 455 …
Number of citations: 1 www.scirp.org
F Wu, L Gu, X Dai, S Yang, F Xu, X Fang, S Yu… - Talanta, 2021 - Elsevier
… Here, we describe a method for simultaneous recognition of three positional isomers of 2-aminobenzenesulfonic acid (2-ABSA), 3-ABSA, and 4-ABSA using trapped ion mobility …
Number of citations: 7 www.sciencedirect.com
I Mav, M Žigon, A Šebenik… - Journal of Polymer …, 2000 - Wiley Online Library
… trioxide/triethyl phosphate complex12 and (2) those based on the chemical14-18 or electrochemical2, 3, 8, 19-22 copolymerization of aniline (ANI) and 2-aminobenzenesulfonic acid […
Number of citations: 60 onlinelibrary.wiley.com
SS Kale, SM Kunjir, RL Gawade, VG Puranik… - Chemical …, 2014 - pubs.rsc.org
… In conclusion, we have demonstrated the effect of 2-aminobenzenesulfonic acid ( S Ant) on the conformational preferences of hetero foldamers featuring Aib- S Ant-Aib and Aib- S Ant-…
Number of citations: 14 pubs.rsc.org
I Mav, M Žigon - Journal of Polymer Science Part A: Polymer …, 2001 - Wiley Online Library
… with 2-aminobenzenesulfonic acid, 3-aminobenzoic acid, or 2-aminobenzoic acid.17 … for the chemical copolymerization of ANI and 2-aminobenzenesulfonic acid in HCl,22 where the …
Number of citations: 25 onlinelibrary.wiley.com
T Thurnheer, AM Cook, T Leisinger - Applied microbiology and …, 1988 - Springer
… The most common occurrence (33% of the population) was the appearance of organisms which could degrade 2-aminobenzenesulfonic acid and 4-sulfobenzoic acid. Several cases of …
Number of citations: 42 link.springer.com
G Norwitz, PN Keliher - Analytical Chemistry, 1982 - ACS Publications
… 2-nitroaniline, 3nitroaniline, 4-nitroaniline, 2-methylaniline, 3-methylaniline, 4- methylaniline, 2-aminobenzoic acid (anthranilic acid), 3aminobenzoic acid, 2-aminobenzenesulfonic acid …
Number of citations: 43 pubs.acs.org

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